2,3,5,6-Tetrachloro-4,4'-biphenyldiol
Description
2,3,5,6-Tetrachloro-4,4'-biphenyldiol is a polychlorinated biphenyl (PCB) derivative featuring two hydroxyl groups at the 4 and 4' positions of the biphenyl core, with chlorine substitutions at the 2, 3, 5, and 6 positions on both aromatic rings. This compound is structurally distinct due to its symmetrical chlorination pattern, which significantly influences its physicochemical properties and biological interactions.
Key characteristics include:
- Molecular formula: C₁₂H₆Cl₄O₂
- Molecular weight: ~344 g/mol (exact mass varies with isotopic composition)
- Solubility: Low aqueous solubility due to high hydrophobicity from chlorine substituents.
- Stability: Resistant to microbial degradation under standard conditions, as evidenced by its slow dechlorination by reductive dehalogenases .
Properties
CAS No. |
100702-98-5 |
|---|---|
Molecular Formula |
C12H6Cl4O2 |
Molecular Weight |
324 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-4-(4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H6Cl4O2/c13-8-7(5-1-3-6(17)4-2-5)9(14)11(16)12(18)10(8)15/h1-4,17-18H |
InChI Key |
ZTJLKJPIKUPJIB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl)O |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl)O |
Other CAS No. |
100702-98-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared to other chlorinated biphenyldiols and hydroxylated PCBs (Table 1):
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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